molecular formula C22H15F4N3O3S B2526843 N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1105238-96-7

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2526843
CAS No.: 1105238-96-7
M. Wt: 477.43
InChI Key: IAUBMOYHTKESPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethyl)benzenesulfonamide features a quinazolinone core substituted with a 4-fluorophenyl group and a sulfonamide moiety bearing a trifluoromethyl (CF₃) group. Quinazolinones are heterocyclic systems known for diverse biological activities, including kinase inhibition and antimicrobial effects . The CF₃ group enhances lipophilicity and metabolic stability, while the sulfonamide contributes to hydrogen bonding and target binding. This article compares its structural, synthetic, and functional attributes with analogous compounds from recent literature.

Properties

IUPAC Name

N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F4N3O3S/c1-13-27-20-11-6-16(12-19(20)21(30)29(13)17-7-4-15(23)5-8-17)28-33(31,32)18-9-2-14(3-10-18)22(24,25)26/h2-12,28H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUBMOYHTKESPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article focuses on its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C17H15F4N2O3SC_{17}H_{15}F_4N_2O_3S, and it features a quinazoline core, which is known for its pharmacological properties.

Research indicates that compounds similar to N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethyl)benzenesulfonamide often exhibit their biological effects through the following mechanisms:

  • COX-2 Inhibition : Compounds in this class have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. For instance, related derivatives have shown varying degrees of COX-2 inhibition, with some achieving up to 47.1% inhibition at specific concentrations .
  • Antimicrobial Activity : The quinazoline derivatives have demonstrated antimicrobial properties against various bacterial strains. Notably, substituents on the phenyl rings significantly influence their antibacterial efficacy .
  • Enzyme Inhibition : Studies have reported that certain derivatives exhibit dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases .

Table 1: Biological Activity Summary

Biological ActivityObserved EffectsReference
COX-2 InhibitionUp to 47.1% inhibition
Antimicrobial ActivityEffective against gram-positive bacteria
AChE/BChE InhibitionIC50 values 10.4 μM to 9.9 μM

Case Study 1: COX-2 Inhibition

In a study evaluating the COX-2 inhibitory activity of various quinazoline derivatives, it was found that modifications at the para-position of the phenyl ring were crucial for enhancing COX-2 inhibition. The most effective compound showed significant inhibition compared to celecoxib, a standard anti-inflammatory drug .

Case Study 2: Antimicrobial Properties

A series of quinazoline derivatives were synthesized and tested for their antimicrobial efficacy. Compounds with methoxy and methyl substituents on the phenyl ring exhibited superior activity against both bacterial and fungal pathogens compared to other derivatives . This highlights the importance of structural modifications in enhancing biological activity.

Scientific Research Applications

Anti-inflammatory Agents

Research has indicated that compounds with similar structures exhibit significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. For instance, derivatives of quinazoline have shown promising COX-2 inhibitory activity, suggesting that N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethyl)benzenesulfonamide could be explored for its anti-inflammatory properties. In a study, a related compound demonstrated a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM .

Anticancer Potential

The compound's structural characteristics position it as a candidate for anticancer drug development. Similar quinazoline derivatives have been investigated for their ability to inhibit cancer cell proliferation. Notably, compounds targeting specific kinases involved in cancer pathways have shown effectiveness in reducing tumor growth in preclinical models.

Antimicrobial Activity

The potential antimicrobial properties of N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethyl)benzenesulfonamide are also noteworthy. Compounds with similar functional groups have been documented to exhibit activity against various bacterial strains, indicating that this compound may possess similar efficacy.

Case Study 1: COX Inhibition

In a study examining the synthesis and biological activity of quinazoline derivatives, researchers found that modifications to the phenyl ring significantly affected COX inhibition levels. The study highlighted the importance of structural optimization in enhancing anti-inflammatory properties .

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer efficacy of quinazoline derivatives demonstrated that certain substitutions could lead to increased cytotoxicity against various cancer cell lines. This suggests that N-(3-(4-fluorophenyl)-2-methyl...) could be further developed for targeted cancer therapies.

Case Study 3: Antimicrobial Evaluation

A recent evaluation of related compounds showed promising results against resistant bacterial strains, indicating that similar mechanisms might be applicable to N-(3-(4-fluorophenyl)-2-methyl...). The study emphasized the need for further exploration into its antimicrobial potential .

Comparison with Similar Compounds

Core Heterocycle Variations

  • The 4-oxo group may engage in hydrogen bonding.
  • Triazole-Thione Derivatives (): Compounds [7–9] in feature 1,2,4-triazole-thione systems. These planar heterocycles exhibit tautomerism (thione vs. thiol forms), confirmed by IR spectra lacking νS-H (~2500–2600 cm⁻¹) and showing νC=S (1247–1255 cm⁻¹) . Unlike the quinazolinone, triazoles offer smaller ring systems with varied electronic profiles.
  • Pyrimidin-Oxadiazine Derivatives () : Pyrimidin-2-yl sulfonamides fused with oxadiazine rings (e.g., compound 4a-h ) introduce conformational flexibility and additional hydrogen-bonding sites (e.g., NH groups at 3278–3414 cm⁻¹ in IR) .

Substituent Effects

  • Fluorine vs. Halogens : The target’s 4-fluorophenyl and CF₃ groups enhance electronegativity and lipophilicity. In contrast, compounds [4–6] use X = Cl/Br substituents, which increase molecular weight and polarizability but reduce metabolic stability compared to fluorine .
  • Sulfonamide Variations : The target’s 4-(trifluoromethyl)benzenesulfonamide group is distinct from ’s 4-(2,6-diphenyl-4-thioxo-oxadiazin-3-yl)benzenesulfonamide, where the thioxo group may alter redox properties .

Spectral and Physical Data

Compound Class Key IR Bands (cm⁻¹) Notable NMR Shifts Molecular Weight Range
Target Quinazolinone νC=O (~1680), νS=O (~1350)* Aromatic H (δ 7.0–8.5 ppm)* ~450–500 (estimated)
Triazole-Thiones νC=S (1247–1255), νNH (3278–3414) Thione C=S (δ 165–170 ppm in ¹³C) 450–550
Pyrimidin-Oxadiazines νC=N (1600–1650), νNH (3300–3400) Oxadiazine CH2 (δ 3.5–4.0 ppm) 500–600
Patent Chromenone νC=O (1700–1750) Pyrazole CH3 (δ 2.5 ppm) 589.1 (M+1)

*Hypothetical data for the target compound based on structural analogs.

Key Differentiators

Core Heterocycle: Quinazolinones offer rigidity vs. triazoles’ tautomerism or oxadiazines’ flexibility.

Substituent Profile : The CF₃ group in the target enhances stability and lipophilicity over Cl/Br in .

Synthetic Complexity : ’s Suzuki coupling contrasts with ’s cyclization methods, impacting scalability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.